molecular formula C16H14O3 B1323994 3-Acetoxy-2'-methylbenzophenone CAS No. 890099-30-6

3-Acetoxy-2'-methylbenzophenone

Cat. No. B1323994
CAS RN: 890099-30-6
M. Wt: 254.28 g/mol
InChI Key: OOEFYDRUTNPRAN-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-methylbenzophenone is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . The IUPAC name for this compound is 3-(2-methylbenzoyl)phenyl acetate .


Synthesis Analysis

The synthesis of 3-Acetoxy-2’-methylbenzophenone involves the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’-methylbenzophenone was analyzed using single-crystal X-ray crystallography . The compound crystallizes as monoclinic with space group P21/c . A Hirshfeld surface analysis was performed to record various intermolecular interactions, indicating the stabilization of the structure by the intermolecular weak C-H···O hydrogen bonds and π···π interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-2’-methylbenzophenone include its molecular weight (254.29) and its IUPAC name (3-(2-methylbenzoyl)phenyl acetate) . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved documents.

Scientific Research Applications

Pharmaceutical Applications

3-Acetoxy-2’-methylbenzophenone: has been utilized in the synthesis of novel benzamide compounds, which exhibit significant antioxidant and antibacterial activities . These compounds have potential applications in developing new therapeutic agents that could be effective against a range of bacterial infections and oxidative stress-related diseases.

Material Science

In material science, 3-Acetoxy-2’-methylbenzophenone is likely used as a precursor or an intermediate in the synthesis of advanced materials. Its role could be pivotal in creating new polymers or coatings with enhanced properties such as increased stability against UV radiation and improved durability .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in the formation of benzamide derivatives. These derivatives are important in organic chemistry and have applications ranging from industrial manufacturing to bioactive molecules in drug discovery .

Cosmetic Industry

Benzophenones, a class of compounds to which 3-Acetoxy-2’-methylbenzophenone belongs, are commonly used as UV filters in cosmetics. They help in stabilizing fragrances and preventing the deterioration of the product due to light exposure .

Agriculture

Research indicates that benzamide derivatives, which can be synthesized from 3-Acetoxy-2’-methylbenzophenone , show promise in agricultural applications. They could be used to develop new pesticides or herbicides that are more effective and environmentally friendly .

Environmental Applications

While specific environmental applications of 3-Acetoxy-2’-methylbenzophenone are not directly mentioned, its derivatives’ antioxidant properties suggest potential uses in environmental biotechnology. For instance, they could be involved in processes aimed at reducing oxidative stress in various ecosystems .

Food Industry

Although direct applications in the food industry are not explicitly documented for 3-Acetoxy-2’-methylbenzophenone , related compounds are often used as additives or preservatives to enhance the shelf life and quality of food products .

Biochemistry Research

In biochemistry, 3-Acetoxy-2’-methylbenzophenone may be used in the study of biochemical pathways and processes. Its role in synthesizing bioactive compounds makes it a valuable tool for understanding cellular mechanisms and developing biochemical assays .

properties

IUPAC Name

[3-(2-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-3-4-9-15(11)16(18)13-7-5-8-14(10-13)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEFYDRUTNPRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641620
Record name 3-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2'-methylbenzophenone

CAS RN

890099-30-6
Record name Methanone, [3-(acetyloxy)phenyl](2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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